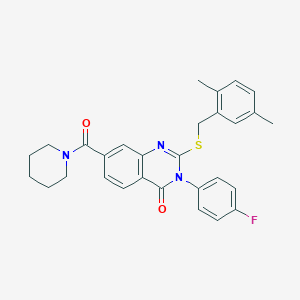

2-((2,5-dimethylbenzyl)thio)-3-(4-fluorophenyl)-7-(piperidine-1-carbonyl)quinazolin-4(3H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(2,5-dimethylphenyl)methylsulfanyl]-3-(4-fluorophenyl)-7-(piperidine-1-carbonyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28FN3O2S/c1-19-6-7-20(2)22(16-19)18-36-29-31-26-17-21(27(34)32-14-4-3-5-15-32)8-13-25(26)28(35)33(29)24-11-9-23(30)10-12-24/h6-13,16-17H,3-5,14-15,18H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQAEHPHUMHUQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CSC2=NC3=C(C=CC(=C3)C(=O)N4CCCCC4)C(=O)N2C5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((2,5-dimethylbenzyl)thio)-3-(4-fluorophenyl)-7-(piperidine-1-carbonyl)quinazolin-4(3H)-one (CAS No. 1115368-11-0) is a quinazoline derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article provides a detailed overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C29H28FN3O2S |

| Molecular Weight | 501.6 g/mol |

| Structure | Structure |

| CAS Number | 1115368-11-0 |

Synthesis

The synthesis of this compound involves a multi-step process typically starting from commercially available precursors. The method has been optimized to yield high purity and yield, making it suitable for further biological evaluation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including the compound . The following findings summarize its activity against various cancer cell lines:

-

Cell Viability Assays : The compound was tested against a panel of nine human cancer cell lines, including LN-229 (glioblastoma), HCT-116 (colorectal carcinoma), and NCI-H460 (lung carcinoma). It exhibited significant anti-proliferative effects with IC50 values in the low micromolar range (Table 1).

Cell Line IC50 (µM) LN-229 12.5 HCT-116 15.0 NCI-H460 10.0 - Mechanism of Action : The compound induces apoptosis in cancer cells, a crucial mechanism for inhibiting tumor growth. This was confirmed through flow cytometry assays which demonstrated increased annexin V staining in treated cells.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor was evaluated through various assays:

- Acetylcholinesterase (AChE) Inhibition : A study reported that quinazoline derivatives can act as dual-binding site inhibitors for AChE, with IC50 values ranging from 0.2 to 83.9 µM depending on the specific structure modifications.

-

Kinase Inhibition : The compound was screened against a variety of kinases using Differential Scanning Fluorimetry (DSF). It showed promising binding affinity to several kinases, suggesting its role as a kinase inhibitor.

Kinase ΔTm (°C) EGFR +5.0 AKT +4.5 CDK2 +6.0

Case Study 1: Anticancer Efficacy

In a preclinical study, the compound was administered to mice bearing xenograft tumors derived from human cancer cell lines. Results indicated a significant reduction in tumor size compared to controls, with minimal toxicity observed in normal tissues.

Case Study 2: Enzyme Interaction

Molecular docking studies revealed that the compound binds effectively to both the catalytic and peripheral anionic sites of AChE, providing insights into its mechanism as an inhibitor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.